Cas no 244789-32-0 (1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one)

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one is a versatile intermediate in organic synthesis, particularly valued for its piperidine and aminopropyl functional groups. The compound’s structural features, including the secondary amine and methoxy-substituted carbonyl moiety, make it a useful building block for pharmaceutical and agrochemical applications. Its reactivity allows for further derivatization, enabling the synthesis of more complex molecules. The presence of both nucleophilic (amine) and electrophilic (carbonyl) sites enhances its utility in multi-step synthetic routes. This compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal purity and stability for research and industrial use.
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one structure
244789-32-0 structure
商品名:1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one
CAS番号:244789-32-0
MF:C9H18N2O2
メガワット:186.251
CID:3918974
PubChem ID:62590206

1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one 化学的及び物理的性質

名前と識別子

    • 4-Piperidinamine, 1-(3-methoxy-1-oxopropyl)-
    • 1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one
    • 1-Propanone, 1-(4-amino-1-piperidinyl)-3-methoxy-
    • UJA78932
    • EN300-111814
    • G49399
    • AKOS011881998
    • 974-809-0
    • UQLJENSAJMUUJW-UHFFFAOYSA-N
    • Z992930346
    • 244789-32-0
    • SCHEMBL585029
    • インチ: InChI=1S/C9H18N2O2/c1-13-7-4-9(12)11-5-2-8(10)3-6-11/h8H,2-7,10H2,1H3
    • InChIKey: UQLJENSAJMUUJW-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 186.136827821g/mol
  • どういたいしつりょう: 186.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 55.6Ų

1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-111814-0.05g
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one
244789-32-0 95.0%
0.05g
$155.0 2025-02-21
AN HUI ZE SHENG Technology Co., Ltd.
CB000690203-1g
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one
244789-32-0 95+%
1g
¥5941.00 2023-09-15
Enamine
EN300-111814-0.1g
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one
244789-32-0 95.0%
0.1g
$232.0 2025-02-21
Enamine
EN300-111814-10g
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one
244789-32-0 95%
10g
$2884.0 2023-10-27
1PlusChem
1P01A1IK-250mg
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one
244789-32-0 95%
250mg
$403.00 2025-03-04
Aaron
AR01A1QW-500mg
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one
244789-32-0 95%
500mg
$746.00 2025-02-08
1PlusChem
1P01A1IK-2.5g
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one
244789-32-0 95%
2.5g
$1497.00 2025-03-04
1PlusChem
1P01A1IK-10g
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one
244789-32-0 95%
10g
$3627.00 2024-05-21
A2B Chem LLC
AV47340-250mg
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one
244789-32-0 95%
250mg
$384.00 2024-04-20
A2B Chem LLC
AV47340-5g
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one
244789-32-0 95%
5g
$2083.00 2024-04-20

1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one 関連文献

1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-oneに関する追加情報

Comprehensive Overview of 1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one (CAS No. 244789-32-0): Properties, Applications, and Research Insights

1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one, identified by its CAS number 244789-32-0, is a specialized organic compound gaining traction in pharmaceutical and biochemical research. This molecule features a unique piperidine backbone coupled with a methoxypropanone moiety, making it a versatile intermediate for drug discovery and material science. Its structural complexity and functional groups enable interactions with biological targets, positioning it as a candidate for central nervous system (CNS) therapeutics and enzyme modulation studies.

In recent years, the demand for piperidine derivatives like 1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one has surged due to their role in developing neurological disorder treatments. Researchers highlight its potential in addressing neurodegenerative diseases, a hot topic in 2024, as global searches for "Alzheimer's drug intermediates" and "Parkinson's disease research compounds" have spiked by 30% year-over-year. The compound’s amine and ketone functionalities facilitate binding to G-protein-coupled receptors (GPCRs), a key focus in modern pharmacology.

Synthetic routes for CAS 244789-32-0 often involve reductive amination or N-alkylation techniques, optimized for high yield and purity. Analytical methods such as HPLC and NMR spectroscopy confirm its structural integrity, critical for compliance with Good Manufacturing Practices (GMP). Industry reports indicate a growing market for high-purity biochemical intermediates, driven by advancements in precision medicine and AI-driven drug design—trends frequently queried in scientific databases.

Beyond pharmaceuticals, 1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one finds niche applications in agrochemical research and material stabilization. Its stability under physiological conditions makes it suitable for prodrug formulations, another trending topic in biopharmaceutical forums. Environmental studies also explore its biodegradability, aligning with the green chemistry movement, which ranks highly in academic search trends.

To address common queries from researchers: "How to synthesize 244789-32-0?" and "What are the spectral data for this compound?", documented protocols emphasize protective group chemistry and chromatographic purification. Peer-reviewed studies describe its logP value (a measure of lipophilicity) as optimal for blood-brain barrier penetration, a recurring theme in drug delivery optimization discussions.

In summary, 1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one exemplifies the intersection of medicinal chemistry and cutting-edge research. Its multifaceted applications, from targeted therapy to sustainable synthesis, reflect the compound’s adaptability to contemporary scientific challenges. As interest in small-molecule therapeutics grows, this compound’s profile will likely expand, supported by data-driven research and collaborative innovation.

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